
(4-(1-Methylpyrrolidin-2-yl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(1-Methylpyrrolidin-2-yl)phenyl)methanol is a compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Methylpyrrolidin-2-yl)phenyl)methanol can be achieved through several methods. One common approach involves the Petasis reaction, which is a multicomponent reaction involving an aldehyde, an amine, and a boronic acid . This method is favored due to its mild reaction conditions and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high purity and yield. The process typically includes steps such as purification through column chromatography and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
(4-(1-Methylpyrrolidin-2-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, aldehydes, and carboxylic acids, depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
(4-(1-Methylpyrrolidin-2-yl)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is explored as a potential drug candidate due to its unique structural features and biological activity.
Mecanismo De Acción
The mechanism of action of (4-(1-Methylpyrrolidin-2-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, leading to biological effects. The compound’s ability to form hydrogen bonds and its steric properties contribute to its activity .
Comparación Con Compuestos Similares
Similar Compounds
(S)-(-)-1-Methyl-2-pyrrolidinemethanol: A similar compound with a pyrrolidine ring and a methanol group, used as a precursor in asymmetric synthesis.
®-pyridin-4-yl [4-(2-pyrrolidin-1-ylethoxy)phenyl]methanol: Another related compound with potential biological activity.
Uniqueness
(4-(1-Methylpyrrolidin-2-yl)phenyl)methanol is unique due to its specific structural arrangement, which allows for diverse chemical reactivity and potential biological applications. Its combination of a pyrrolidine ring with a phenyl and methanol group provides a versatile scaffold for further functionalization and study .
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
[4-(1-methylpyrrolidin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C12H17NO/c1-13-8-2-3-12(13)11-6-4-10(9-14)5-7-11/h4-7,12,14H,2-3,8-9H2,1H3 |
Clave InChI |
DTYBTJQHIAIOFA-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC1C2=CC=C(C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Dichloro-N-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14906577.png)

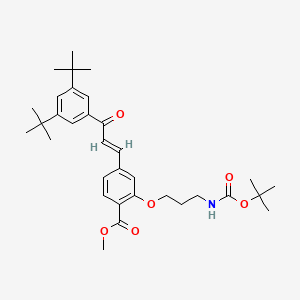

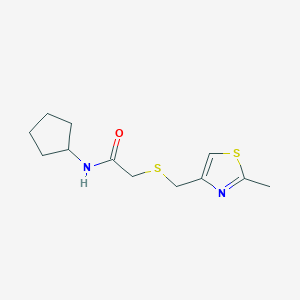
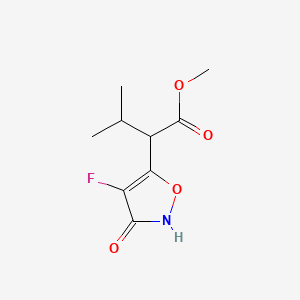
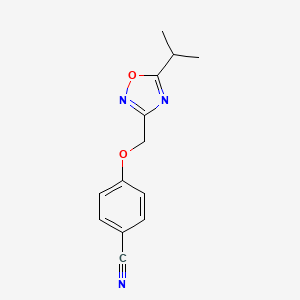

![[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane](/img/structure/B14906642.png)
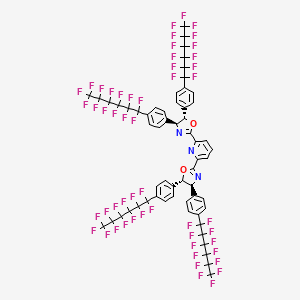
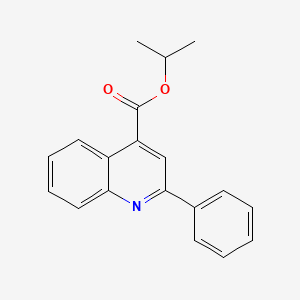
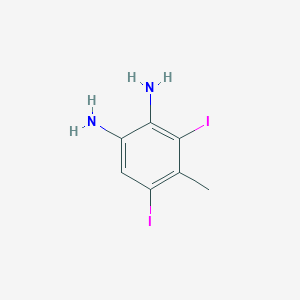
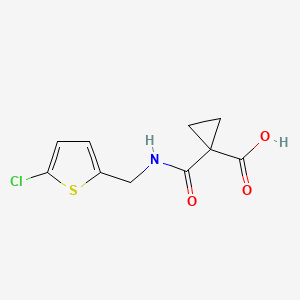
![Ethyl 5-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B14906661.png)
